An In-Depth Technical Guide to 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Properties, Synthesis, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyrimidine and pyridine scaffolds are privileged structures, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a molecule that elegantly combines these two key moieties. This technical guide offers an in-depth analysis of its chemical properties, a proposed synthesis pathway, and its potential applications in drug discovery, particularly for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is limited in public literature, this guide will draw upon established principles and data from closely related analogues to provide a robust predictive and comparative analysis.
The fusion of a pyridinyl group with a hydroxypyrimidinone core suggests a rich chemical profile, including the potential for diverse biological activities such as anti-inflammatory, antimicrobial, and antitumor effects, which are well-documented for these individual scaffolds.[2][3][4] This guide aims to serve as a foundational resource for stimulating further research and unlocking the therapeutic potential of this intriguing molecule.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Below is a summary of the known and predicted properties of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one.
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₉H₇N₃O₂ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| CAS Number | 10198-74-0 | [5] |
| Melting Point | Predicted: >250 °C | Based on related hydroxypyrimidinones which often have high melting points due to strong intermolecular hydrogen bonding.[6] |
| Solubility | Predicted: Sparingly soluble in water, soluble in DMSO and DMF. | By analogy with similar heterocyclic structures.[7] |
| pKa | Predicted: ~7-8 (acidic proton of the hydroxyl group), ~2-3 (protonated pyridine nitrogen) | Based on the pKa values of similar hydroxypyrimidines and pyridines. |
| Tautomerism | Exists predominantly in the keto-enol tautomeric form shown. | Computational studies on similar 4(3H)-pyrimidinones indicate a preference for the keto form over the dihydroxy tautomer.[8][9] |
Synthesis and Reactivity: A Proposed Pathway
A plausible synthetic route to 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves the condensation of an amidine with a β-ketoester, a well-established method for pyrimidine ring formation.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one.
Detailed Experimental Protocol (Hypothetical)
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Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in absolute ethanol with stirring until the sodium is completely consumed.
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Amidine Formation (if starting from nitrile): To a solution of 2-cyanopyridine in ethanol, add a catalytic amount of a strong base. Bubble ammonia gas through the solution or add ammonium chloride and a stronger base to form pyridine-2-carboximidamide in situ.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Addition of Amidine: Add a solution of pyridine-2-carboximidamide (1 equivalent) in ethanol to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl). The resulting precipitate can be collected by filtration, washed with cold ethanol and diethyl ether, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).
Spectroscopic Analysis: A Predictive Guide
Spectroscopic analysis is essential for the structural elucidation and characterization of novel compounds. The following are predicted spectroscopic data for 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one based on analogous structures.[7][10][11]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0-13.0 (br s, 1H, OH), δ 11.0-12.0 (br s, 1H, NH), δ 8.7-8.8 (d, 1H, pyridine H6), δ 8.0-8.2 (m, 2H, pyridine H3, H4), δ 7.5-7.6 (m, 1H, pyridine H5), δ 5.5-5.7 (s, 1H, pyrimidinone H5) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165-170 (C=O), δ 160-165 (C-OH), δ 150-155 (C2-pyrimidine), δ 148-150 (C6-pyridine), δ 137-139 (C4-pyridine), δ 125-127 (C5-pyridine), δ 121-123 (C3-pyridine), δ 90-95 (C5-pyrimidine) |
| IR (KBr, cm⁻¹) | 3200-2800 (br, O-H and N-H stretch), 1680-1650 (s, C=O stretch), 1620-1580 (m, C=N and C=C stretch), 1500-1400 (aromatic ring stretches) |
| Mass Spectrometry (ESI-MS) | m/z: 190.06 [M+H]⁺, 188.04 [M-H]⁻ |
Analytical Workflow
Caption: A typical workflow for the spectroscopic analysis of the target compound.
Potential Applications in Drug Development
The hybrid structure of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one makes it a compelling candidate for various therapeutic applications. The pyrimidine core is a well-known pharmacophore found in numerous anticancer, antiviral, and antimicrobial agents.[12][13] The pyridinyl substituent can engage in crucial interactions with biological targets and can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.[14]
Potential Therapeutic Targets
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Kinase Inhibition: Many kinase inhibitors feature a hinge-binding pyrimidine motif. The N-H and C=O groups of the pyrimidinone ring can form key hydrogen bonds with the kinase hinge region.
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Anti-inflammatory Activity: Pyridinone and pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
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Antimicrobial and Antiviral Agents: The pyrimidine ring is a cornerstone of nucleoside analogues used in antiviral and anticancer therapies.
Illustrative Signaling Pathway: Kinase Inhibition
Caption: Competitive inhibition of a kinase by the target compound.
Conclusion
6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one represents a molecule of significant interest at the intersection of pyridine and pyrimidine chemistry. While comprehensive experimental data on this specific entity is not yet widely available, this in-depth technical guide provides a solid foundation for its further investigation. Through comparative analysis with structurally related compounds, we have outlined its likely physicochemical properties, proposed a viable synthetic strategy, and predicted its spectroscopic characteristics. The established biological activities of its constituent scaffolds strongly suggest its potential as a valuable building block in the design of novel therapeutic agents. It is our hope that this guide will catalyze further research into the synthesis, characterization, and biological evaluation of this promising compound.
References
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - National Institutes of Health. Available at: [Link]
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Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity - PubMed. Available at: [Link]
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Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors - ResearchGate. Available at: [Link]
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Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - MDPI. Available at: [Link]
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF - ResearchGate. Available at: [Link]
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